molecular formula C11H9ClN4O2 B1464215 methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate CAS No. 942316-72-5

methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate

Cat. No. B1464215
CAS RN: 942316-72-5
M. Wt: 264.67 g/mol
InChI Key: IDVKVQBNKAWGLH-GORDUTHDSA-N
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Description

Methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate, abbreviated as MCPT, is an organochlorine compound that has become increasingly popular in scientific research due to its unique properties and potential applications. MCPT has been studied for its ability to act as a specific inhibitor of certain enzymes, as well as its potential to be used in laboratory experiments to study the effects of various biochemical and physiological processes.

Scientific Research Applications

MCPT has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450s (CYPs). This has made it a valuable tool for studying the effects of these enzymes in various biochemical and physiological processes. Additionally, MCPT has been used to study the role of nitric oxide in various cellular processes, as well as the role of nitric oxide synthase (NOS) in the regulation of cellular signaling pathways.

Mechanism of Action

MCPT acts as an inhibitor of several enzymes, including COX-2, LOX, and CYPs. This inhibition is due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, MCPT has been found to inhibit the production of nitric oxide by NOS, which is thought to be due to its ability to bind to the heme iron of the enzyme.
Biochemical and Physiological Effects
MCPT has been found to have several biochemical and physiological effects. In vitro studies have demonstrated that MCPT can inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as the production of nitric oxide. Additionally, MCPT has been found to have an anti-oxidant effect, which is thought to be due to its ability to inhibit the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

MCPT has several advantages for use in laboratory experiments, including its ability to effectively inhibit the activity of several enzymes, as well as its low toxicity and cost. Additionally, MCPT is relatively easy to synthesize, making it a convenient tool for laboratory studies. However, there are some limitations to the use of MCPT, including its relatively short half-life and its lack of specificity for certain enzymes.

Future Directions

The potential applications of MCPT are vast and there are many possible directions for future research. For example, further studies could be conducted to investigate the effects of MCPT on other enzymes, such as phospholipase A2, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of MCPT, such as its ability to inhibit the production of pro-inflammatory mediators. Finally, further research could be conducted to investigate the potential use of MCPT as a tool for drug delivery, as well as its potential to be used as a therapeutic agent.

properties

IUPAC Name

methyl (E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c1-18-11(17)5-2-8-6-9(12)3-4-10(8)16-7-13-14-15-16/h2-7H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVKVQBNKAWGLH-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)Cl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)Cl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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